molecular formula C12H16O2 B7873546 4-(2-Methylphenyl)oxan-4-ol

4-(2-Methylphenyl)oxan-4-ol

Cat. No.: B7873546
M. Wt: 192.25 g/mol
InChI Key: ILVORIUSETVZQX-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)oxan-4-ol is a tetrahydropyran-4-ol derivative substituted at the 4-position with a 2-methylphenyl group. The oxan-4-ol (tetrahydropyran-4-ol) scaffold is a six-membered oxygen-containing heterocycle with a hydroxyl group at the equatorial position, conferring both hydrophilic and lipophilic properties.

Properties

IUPAC Name

4-(2-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVORIUSETVZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)oxan-4-ol typically involves the reaction of 2-methylphenylmagnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-Methylphenyl)oxan-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of 4-(2-Methylphenyl)oxan-4-halide or 4-(2-Methylphenyl)oxan-4-amine.

Scientific Research Applications

4-(2-Methylphenyl)oxan-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxan-4-ol scaffold is a common framework in organic synthesis.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Source
4-(2-Methylphenyl)oxan-4-ol* C₁₂H₁₆O₂ 192.26 2-Methylphenyl High lipophilicity; potential intermediate in drug synthesis Inferred
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C₉H₁₄N₂O₂ 182.22 1-Methylpyrazole Enhanced H-bonding capacity; lab scaffold
4-[(Dimethylamino)methyl]oxan-4-ol C₈H₁₇NO₂ 159.23 Dimethylaminomethyl Basic tertiary amine; versatile synthon
4-(2-Methoxyphenyl)oxan-4-amine HCl C₁₂H₁₈ClNO₂ 259.73 2-Methoxyphenyl + amine Improved solubility (HCl salt); pharma intermediate

* Estimated properties based on structural analogs.

Key Comparisons

Substituent Effects on Reactivity

  • The 2-methylphenyl group in this compound provides steric hindrance and electron-donating effects, which may slow electrophilic substitution reactions compared to methoxy- or pyrazole-substituted analogs. For example, the methoxy group in 4-(2-Methoxyphenyl)oxan-4-amine HCl enhances electron density, increasing susceptibility to oxidation .
  • Pyrazole-substituted oxan-4-ol () introduces nitrogen atoms, enabling hydrogen bonding and coordination with metal catalysts, which is advantageous in cross-coupling reactions .

Solubility and Lipophilicity The 2-methylphenyl substituent increases lipophilicity (predicted logP ~2.8), reducing aqueous solubility compared to the dimethylaminomethyl analog (logP ~1.5) . The hydrochloride salt of 4-(2-Methoxyphenyl)oxan-4-amine improves solubility in polar solvents, making it more suitable for pharmaceutical formulations .

Synthetic Utility

  • Oxan-4-ol derivatives are often synthesized via oxidation of corresponding alcohols (e.g., Swern oxidation in ) or nucleophilic substitution. The 2-methylphenyl group may require Friedel-Crafts alkylation or Suzuki-Miyaura coupling for introduction .
  • Pyrazole-substituted analogs () are synthesized via cyclocondensation, highlighting the scaffold’s adaptability to diverse synthetic routes .

Table 2: Research Findings on Structural Analogs

Compound Research Findings Source
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol Used as a scaffold for kinase inhibitors; exhibits moderate cytotoxicity (IC₅₀ ~10 µM)
4-(2-Methoxyphenyl)oxan-4-amine HCl Tested as a serotonin receptor modulator; shows nanomolar binding affinity
N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine Demonstrated antitumor activity against breast cancer cell lines (IC₅₀ ~5 µM)

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